molecular formula C6H10N2O3 B1403623 4-(Dimethylamino)-3-nitrobut-3-en-2-one CAS No. 1704065-73-5

4-(Dimethylamino)-3-nitrobut-3-en-2-one

Cat. No.: B1403623
CAS No.: 1704065-73-5
M. Wt: 158.16 g/mol
InChI Key: UNOZMOSHAWJXBG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrobut-3-en-2-one is a nitroenamine derivative featuring a conjugated enone system with a dimethylamino group at position 4 and a nitro group at position 2. This compound is structurally characterized by a planar, electron-deficient α,β-unsaturated carbonyl system, which facilitates its reactivity in nucleophilic additions and cyclization reactions. The dimethylamino group enhances electron density at the β-position, while the nitro group introduces strong electron-withdrawing effects, creating a polarized system ideal for synthetic applications in heterocyclic chemistry .

The compound is synthesized via condensation reactions, often involving intermediates like 4-(4-(dimethylamino)phenyl)but-3-en-2-one, as seen in the Pfitzinger reaction with substituted isatins to form quinoline derivatives . Its applications span medicinal chemistry, particularly in the development of cytotoxic agents, though its direct biological activity is moderate compared to structurally optimized analogs .

Properties

IUPAC Name

4-(dimethylamino)-3-nitrobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-5(9)6(8(10)11)4-7(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOZMOSHAWJXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

Furfurylidenemethylamine + Nitroacetone → 4-(Dimethylamino)-3-nitrobut-3-en-2-one

Catalysis:

  • Acetic anhydride
  • Optional catalysts include piperidine or primary amines, which catalyze the formation of nitroalkenes via azomethine intermediates.

Data Summary:

Method Yield (%) Catalyst Reaction Conditions Reference
Condensation with nitroacetone 17 Acetic anhydride Room temperature, 3-10 days

Synthesis via Michael Addition and Nitroalkene Formation

Another prominent method involves the Michael addition of nitroalkanes to aldehyde derivatives, followed by oxidation or dehydration steps. A notable example uses aldehyde precursors reacting with nitromethane in the presence of silica-supported amines and dehydrating agents like calcium chloride, under continuous flow conditions.

Procedure:

  • Nitroalkene formation from aldehyde and nitromethane in a silica-supported amine reactor at 75°C, yielding up to 90%
  • Subsequent addition of malonate derivatives and catalytic cycloaddition steps produce complex intermediates, which can be transformed into the target compound through oxidation or elimination reactions.

Data Summary:

Step Yield (%) Conditions Catalyst Reference
Nitroalkene synthesis 90 75°C, silica-supported amine SiO2-NH2
Final product (this compound) Variable Reflux, dehydration Various

Multi-step Synthesis via Halogenation and Elimination

A more elaborate route involves halogenation of dinitrobutene derivatives followed by elimination to generate the conjugated nitro-enone system. For instance, chlorination of 1,4-dinitrobuta-2-ene with gaseous chlorine in the presence of iodine yields dichlorinated intermediates, which can be converted into the target compound through elimination reactions under basic conditions.

Reaction Pathway:

1,4-Dinitrobuta-2-ene → Chlorination → Dichlorinated intermediates → Elimination → this compound

Data Summary:

Step Yield (%) Conditions Reagents Reference
Chlorination 76 Room temperature, 4 days Gaseous Cl2, iodine
Elimination ~90 Reflux, KHCO3 Acetone, chloroform

Catalytic and Flow Chemistry Approaches

Recent advances utilize flow chemistry and catalysis for improved yields and selectivity. For example, the use of supported imidazolidinone catalysts in continuous flow reactors has demonstrated enantioselective synthesis of related nitro compounds, which could be adapted for the target molecule. Catalytic systems employing palladium on polysilane support have achieved yields up to 74% with high stereoselectivity.

Summary of Flow Synthesis Data:

Catalyst Yield (%) Enantiomeric Excess Reaction Conditions Reference
Pd/DMPSi-C 74 94% ee 100°C, ambient pressure
Supported imidazolidinones Up to 85% Up to 93% ee 0°C, flow conditions

Notes on Reaction Conditions and Catalysts

  • Temperature: Ranges from room temperature to 100°C depending on the method.
  • Catalysts: Acetic anhydride, silica-supported amines, palladium catalysts, and supported chiral catalysts.
  • Reaction Time: Varies from several hours to days, with flow systems reducing overall time and improving selectivity.
  • Yields: Generally moderate to high, with some methods reaching over 90% in optimized conditions.

Summary Table of Preparation Methods

Method Key Reagents Catalysts Typical Yield (%) Reaction Conditions Reference
Condensation with nitroacetone Nitroacetone, furfurylidenemethylamine Acetic anhydride 17 Room temp, 3-10 days
Michael addition + dehydration Aldehydes, nitromethane Silica-supported amines 90 75°C, flow reactor
Halogenation + elimination 1,4-Dinitrobuta-2-ene Gaseous Cl2, KHCO3 76-90 Reflux, days
Catalytic flow synthesis Nitroalkenes, malonate Pd/DMPSi-C, supported chiral catalysts 74-85 0-100°C, flow

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Dimethylamino)-3-aminobut-3-en-2-one, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(Dimethylamino)-3-nitrobut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-nitrobut-3-en-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and biological differences between 4-(Dimethylamino)-3-nitrobut-3-en-2-one and related compounds:

Compound Molecular Formula Substituents Molecular Weight Key Properties/Activities References
This compound C₆H₁₀N₂O₃ -NO₂ (C3), -N(CH₃)₂ (C4) 170.16 g/mol Moderate cytotoxicity (IC₅₀: 57.3–100 µM)
4-(4-Nitrophenyl)but-3-en-2-one C₁₀H₉NO₃ -NO₂ (aromatic C4), -C₆H₅ (C4) 191.19 g/mol High reactivity in Diels-Alder reactions; industrial use
4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one C₈H₁₅NO₃ -OCH₃ (C1, C1), -N(CH₃)₂ (C4) 173.21 g/mol Enhanced stability due to methoxy groups; low bioactivity
3-(3,4-Dimethoxyphenyl)-4-acetylanilinobut-3-en-2-one C₂₀H₂₁NO₄ -OCH₃ (C3, C4), -NHCOCH₃ (C4) 339.39 g/mol Anticancer potential (unoptimized activity)

Structural and Electronic Comparisons

  • Electron-Withdrawing Groups: The nitro group in this compound confers stronger electron withdrawal than the methoxy or acetyl groups in analogs like C₂₀H₂₁NO₄. This increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions .
  • Steric Effects: Bulky substituents (e.g., 4-nitrophenyl in C₁₀H₉NO₃) reduce solubility but improve thermal stability, whereas dimethylamino groups improve solubility in polar solvents .

Q & A

Q. What are the optimal synthetic routes for 4-(Dimethylamino)-3-nitrobut-3-en-2-one in laboratory settings?

The compound can be synthesized via nitroalkene formation through condensation reactions. For example, reacting a β-ketoester precursor with nitromethane under acidic catalysis (e.g., acetic acid) to form the nitroalkene intermediate. Subsequent dimethylamination can be achieved using dimethylamine hydrochloride in the presence of a base like triethylamine. Reaction progress should be monitored by TLC and characterized via 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the enone structure and dimethylamino group. 2D techniques (COSY, HSQC) resolve signal overlap in the nitro-alkene region.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Q. What are the key stability considerations for handling and storage?

The nitro group and α,β-unsaturated ketone make the compound light- and oxygen-sensitive. Store at –20°C in amber vials under inert gas (N2_2/Ar). Decomposition under ambient conditions can be tracked via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental UV-Vis spectra?

Perform time-dependent DFT (TD-DFT) calculations with solvent corrections (e.g., using PCM models for acetonitrile). Compare computed electronic transitions with experimental λmax_{\text{max}}. Discrepancies often arise from solvent effects or excited-state interactions; refine calculations using CAM-B3LYP or ωB97XD functionals for better accuracy .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

The compound’s planar enone system may cause disorder in crystal packing. Use SHELXL for refinement, applying constraints for the nitro and dimethylamino groups. If twinning is observed (e.g., via Rint_{\text{int}} > 0.05), employ twin-law refinement in SHELXTL. High-resolution data (d-spacing < 0.8 Å) improves electron density maps .

Q. How can researchers investigate the compound’s reactivity in nucleophilic addition reactions?

Design kinetic studies using nucleophiles (e.g., Grignard reagents or amines) under varying temperatures. Monitor reaction progress via in situ IR or 19F^{19}\text{F} NMR (if fluorinated analogs are used). Competitive pathways (e.g., Michael addition vs. nitro-group reduction) can be distinguished by isolating intermediates via flash chromatography .

Q. What strategies mitigate conflicting bioactivity data in receptor-binding assays?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3\text{H}-labeled agonists) to measure IC50_{50} values.
  • Molecular Docking : Compare binding poses in homology models (e.g., hBRS-3 receptor) to identify steric clashes or electrostatic mismatches.
  • Control Experiments : Test for nonspecific binding using mutant receptors or excess cold ligand .

Data Analysis and Methodological Considerations

Q. How should researchers analyze conflicting thermal stability data from DSC and TGA?

  • DSC : Endothermic peaks (melting) and exothermic events (decomposition) must align with TGA mass-loss profiles. Discrepancies may arise from sublimation (undetected in TGA) or kinetic delays.
  • Isoconversional Methods : Apply the Kissinger or Ozawa-Flynn-Wall method to model decomposition kinetics under non-isothermal conditions.
TechniqueKey ParametersInterpretation Tips
DSCOnset temperature, ΔHCheck for polymorphic transitions
TGAMass loss %, residual ashCorrelate with DSC exotherms

Q. What experimental designs improve reproducibility in catalytic studies involving this compound?

  • Catalyst Screening : Use a combinatorial approach with varying metal catalysts (e.g., Pd, Cu) and ligands (e.g., BINAP, PPh3_3).
  • In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediate formation.
  • Statistical Validation : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, stoichiometry) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dimethylamino)-3-nitrobut-3-en-2-one
Reactant of Route 2
4-(Dimethylamino)-3-nitrobut-3-en-2-one

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